molecular formula C24H28N4O2 B11183128 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11183128
M. Wt: 404.5 g/mol
InChI Key: KLXQRZMTNUOKLV-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps. One common route includes the following steps:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways . This interaction can lead to therapeutic effects in the treatment of neurological and psychiatric conditions .

Comparison with Similar Compounds

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O2/c1-17-4-6-19(7-5-17)16-22-18(2)25-24(26-23(22)29)28-14-12-27(13-15-28)20-8-10-21(30-3)11-9-20/h4-11H,12-16H2,1-3H3,(H,25,26,29)

InChI Key

KLXQRZMTNUOKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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